1-(3-(Tert-butoxycarbonylmethylamino)propyl)piperidine-4-carboxylic acid ethyl ester
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 3-position of the propyl side chain attached to the piperidine nitrogen. The ethyl ester at the 4-position of the piperidine ring enhances lipophilicity, which is critical for bioavailability in drug candidates. The Boc group serves as a protective moiety for the amine, making this compound a likely intermediate in synthetic pathways for pharmaceuticals or bioactive molecules .
Properties
IUPAC Name |
ethyl 1-[3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-5-22-16(21)14-7-11-19(12-8-14)10-6-9-18-13-15(20)23-17(2,3)4/h14,18H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMTHUCWXKOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCNCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Tert-butoxycarbonylmethylamino)propyl)piperidine-4-carboxylic acid ethyl ester, with a CAS number of 1313712-70-7, is a compound that has garnered interest in biological and pharmacological research due to its structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C17H32N2O4
- Molecular Weight : 328.45 g/mol
- Structural Characteristics : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) group, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential activity as an inhibitor or modulator in enzymatic reactions.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. Research has shown that compounds with similar piperidine structures can inhibit tumor growth by interfering with cell cycle progression.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) suggests potential for therapeutic applications in conditions such as Alzheimer's disease.
- Anti-inflammatory Properties : Studies have indicated that derivatives of piperidine can modulate inflammatory pathways. The ethyl ester form may enhance solubility and bioavailability, contributing to its anti-inflammatory effects.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1313712-70-7 |
| Molecular Weight | 328.45 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | 2.5 |
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Neuroprotective Study :
- In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in a significant reduction in cell death and oxidative markers compared to control groups. This suggests its potential as a neuroprotective agent.
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Anti-inflammatory Assessment :
- In murine models of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its role in modulating immune responses.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological efficacy. The introduction of various substituents on the piperidine ring has been shown to alter its pharmacological profile significantly.
Pharmacokinetics
- Absorption : High absorption rates were observed in preliminary studies.
- Distribution : The compound is likely distributed widely due to its lipophilicity.
- Metabolism : Metabolic pathways are yet to be fully elucidated; however, potential interactions with cytochrome P450 enzymes have been noted.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical intermediate. The piperidine ring structure is significant in the development of various therapeutic agents, particularly those targeting the central nervous system (CNS). Its derivatives have shown promise in treating conditions such as anxiety, depression, and other neurological disorders.
Synthesis of Bioactive Molecules
1-(3-(Tert-butoxycarbonylmethylamino)propyl)piperidine-4-carboxylic acid ethyl ester serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including:
- Amidation : The carboxylic acid group can react with amines to form amides, which are crucial in drug design.
- Esterification : The ethyl ester can be hydrolyzed to yield the corresponding acid, allowing for further functionalization.
Research on Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems. Its structural properties may enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation development.
Case Studies and Research Findings
Comparison with Similar Compounds
Piminodine (4-Phenyl-1-(3-phenylaminopropyl)piperidine-4-carboxylic acid ethyl ester)
- Structural Differences: Piminodine substitutes the Boc-methylamino group with a phenylaminopropyl chain and introduces a phenyl group at the 4-position of the piperidine ring . Key Implications:
- Piminodine is a known narcotic analgesic, indicating its direct pharmacological activity, whereas the Boc-protected target compound is likely a synthetic precursor .
Phenoperidine (1-(3-Hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester)
- Structural Differences: Phenoperidine replaces the Boc-methylamino group with a 3-hydroxy-3-phenylpropyl chain and adds a phenyl group at the piperidine 4-position . Key Implications:
- The hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and metabolic stability.
- Phenoperidine is a potent opioid analgesic, highlighting the importance of the hydroxy-phenyl moiety in activity .
Furethidine (1-(2-Tetrahydrofurfuryloxyethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester)
- Structural Differences: Furethidine incorporates a tetrahydrofurfuryloxyethyl group instead of the Boc-methylamino chain . Key Implications:
- The ether linkage in the tetrahydrofuran ring enhances flexibility and may improve blood-brain barrier penetration.
- Furethidine’s lower analgesic potency (0.64 vs. Piminodine’s 0.72 in chromatographic studies) suggests steric or electronic effects of the substituent .
Diphenoxylate/Difenoxin (1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid derivatives)
- Structural Differences: Diphenoxylate and difenoxin feature a cyano-diphenylpropyl chain, replacing the Boc-methylamino group . Key Implications:
- The bulky diphenyl group enhances lipid solubility and prolongs gastrointestinal activity (antidiarrheal use).
- The cyano group may participate in dipole interactions with receptors.
Preparation Methods
Ethyl Ester Formation via Thionyl Chloride-Mediated Esterification
The piperidine-4-carboxylic acid ethyl ester moiety is synthesized from isonipecotic acid (piperidine-4-carboxylic acid) using thionyl chloride (SOCl₂) in ethanol:
Procedure
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Dissolve isonipecotic acid (1.29 g, 10 mmol) in absolute ethanol (50 mL).
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Cool to 0°C and add SOCl₂ (2.91 mL, 40 mmol) dropwise.
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Reflux for 48 hours.
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Concentrate under vacuum, wash with 10% NaOH, and purify via ethyl acetate extraction.
Outcome
-
Product : Ethyl piperidine-4-carboxylate.
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Key Data : NMR confirms ester formation (δ 4.12 ppm, q, OCH₂CH₃).
Boc Protection Strategies for the Methylamine Group
Direct Boc Protection Using Di-tert-Butyl Dicarbonate
The methylamine on the propyl side chain is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride):
Procedure
-
Dissolve 3-(methylamino)propyl-piperidine intermediate in dichloromethane (DCM).
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Add Boc anhydride (1.1–2.0 equiv) and a base (NaHCO₃ or Et₃N).
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Stir at 20–35°C for 4–20 hours.
Optimization
Integrated One-Pot Approaches
Sequential Alkylation and Protection
A patent-derived method combines N-alkylation and Boc protection in a single pot to reduce purification steps:
Steps
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React piperidine-4-carboxylic acid ethyl ester with 3-(methylamino)propanol under Mitsunobu conditions (DIAD, PPh₃).
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Add Boc anhydride directly to the reaction mixture after alkylation.
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Quench with aqueous NaHCO₃ and extract with DCM.
Advantages
-
Yield Improvement : Eliminates intermediate isolation losses.
Comparative Analysis of Methods
Q & A
Q. What are common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality. This is often achieved using Boc anhydride under basic conditions (e.g., NaHCO₃) .
- Alkylation : Coupling of the Boc-protected amine with a propyl linker, followed by piperidine ring functionalization. Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and XPhos ligand) are common for C–N bond formation .
- Esterification : Ethyl ester formation via reaction with ethyl chloroformate or alcohol activation under acidic conditions.
Key Example : A similar piperidine derivative was synthesized via a 4-step process involving Boc deprotection, alkylation, and esterification, with yields optimized at 93–96°C under HCl catalysis .
Q. How is this compound characterized in academic research?
Standard characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (δ ~170 ppm), and piperidine backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₃₁N₂O₅: 367.2234).
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are required during handling?
Based on structurally related compounds:
- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if aerosolized .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: Respiratory irritation) .
- Storage : Stable at –20°C in a dry, inert atmosphere (e.g., argon) to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance C–N coupling efficiency .
- Temperature Control : Reactions at 40–100°C under inert atmospheres (N₂/Ar) improve yields by minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., tert-butanol) favor nucleophilic displacement in alkylation steps .
Q. Data from Analogous Reactions :
| Step | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | 100 | 72 |
| 2 | PdCl₂ | 80 | 65 |
Q. How do pH and temperature affect the stability of the Boc group?
- Acidic Conditions : Rapid Boc deprotection occurs below pH 3 (e.g., 4M HCl in dioxane at 50°C for 25 hours) .
- Thermal Stability : Boc groups degrade above 60°C in aqueous solutions. Storage at –20°C in anhydrous DMSO or THF is recommended .
Q. Contradictions in Data :
Q. What strategies resolve contradictions in reported toxicity data?
- Cross-Referencing SDS : Compare hazard classifications (e.g., H315 for skin irritation vs. H319 for eye damage) across multiple sources .
- In Vitro Testing : Use cell viability assays (e.g., MTT on HEK293 cells) to assess cytotoxicity thresholds.
- Computational Modeling : Predict toxicity via QSAR models using SMILES strings (e.g., PubChem CID-specific data) .
Q. How are byproducts analyzed in synthetic workflows?
- LC-MS/MS : Identify impurities (e.g., hydrolyzed esters or de-Boc intermediates) with tandem MS fragmentation.
- Isolation via Column Chromatography : Use silica gel or reverse-phase columns to separate byproducts for structural elucidation .
Example : A related piperidine ester showed 2% byproduct formation due to incomplete alkylation, resolved by increasing reaction time to 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
